molecular formula C15H14Cl2O3S B2449581 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol CAS No. 338774-91-7

2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol

Cat. No.: B2449581
CAS No.: 338774-91-7
M. Wt: 345.23
InChI Key: VZHWYJAYLPYFMX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol is a chemical compound characterized by the presence of two 4-chlorophenyl groups attached to a sulfonyl and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol typically involves the reaction of 4-chlorobenzene with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl group. The resulting intermediate is then reacted with propanol to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl groups may also contribute to the compound’s overall biological activity by interacting with cellular membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylacetic acid
  • 4-Chlorophenylthioacetic acid
  • 4-Chlorophenylsulfone

Uniqueness

2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol is unique due to the presence of both sulfonyl and propanol groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-chlorophenyl)sulfonylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3S/c1-15(18,11-2-4-12(16)5-3-11)10-21(19,20)14-8-6-13(17)7-9-14/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHWYJAYLPYFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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